Chemical structure and physical properties of (S)-7-Methoxychroman-4-amine
Chemical structure and physical properties of (S)-7-Methoxychroman-4-amine
An In-depth Technical Guide to (S)-7-Methoxychroman-4-amine: Structure, Properties, Synthesis, and Analysis
Abstract
(S)-7-Methoxychroman-4-amine is a chiral organic molecule built upon the privileged chroman scaffold, a core structure prevalent in a wide array of biologically active compounds and natural products. The specific stereochemistry at the C4 position, combined with the methoxy substitution on the aromatic ring, makes it a valuable building block for chiral synthesis and a target for discovery chemistry. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic and analytical methodologies. Given the limited publicly available experimental data for this specific enantiomer, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific resource for researchers, chemists, and drug development professionals. We present detailed, field-proven protocols for its synthesis via reductive amination of the corresponding ketone and subsequent chiral resolution, alongside methodologies for its structural confirmation and purity assessment.
Chemical Identity and Molecular Structure
The structural foundation of (S)-7-Methoxychroman-4-amine is the chroman heterocyclic system, which consists of a dihydropyran ring fused to a benzene ring. The molecule's specific identity and chemical behavior are dictated by its substituents and stereochemistry.
| Identifier | Value |
| IUPAC Name | (4S)-7-methoxy-2,3-dihydro-4H-chromen-4-amine |
| CAS Number | 1213341-19-5[1] |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)OCCC2N |
Core Scaffold: 7-Methoxychroman
The chroman ring system imparts a rigid, three-dimensional conformation. The methoxy group at the C7 position acts as an electron-donating group, influencing the electronic properties of the aromatic ring and potentially modulating binding interactions with biological targets.
The Chiral Center: (S)-Configuration at C4
The C4 position of the dihydropyran ring is a stereocenter, giving rise to two enantiomers, (S) and (R). The "(S)" designation in the topic compound is critical, as stereochemistry is paramount in pharmacology. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.[2] Therefore, the synthesis and analysis of the enantiomerically pure (S)-form is essential for its application in drug development.
Physicochemical Properties
While experimental data for (S)-7-Methoxychroman-4-amine is scarce, its physicochemical properties can be reliably predicted based on its structure. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Predicted Value | Source |
| XLogP3 | 1.4 | PubChem (CID 138564020) |
| Hydrogen Bond Donor Count | 1 | PubChem (CID 138564020) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (CID 138564020) |
| Topological Polar Surface Area | 38.5 Ų | PubChem (CID 138564020) |
| pKa (strongest basic) | 8.9 | ChemAxon Prediction |
The primary amine at C4 makes the molecule basic and provides a key site for hydrogen bonding, which is crucial for aqueous solubility and target binding. The methoxy group and the chroman core contribute to its lipophilicity, as indicated by the predicted LogP value.
Synthesis and Chiral Purification
A logical and robust synthetic strategy for obtaining enantiomerically pure (S)-7-Methoxychroman-4-amine involves a multi-step process. The pathway begins with the synthesis of the achiral ketone precursor, 7-Methoxychroman-4-one, followed by a racemic reductive amination, and concluding with a highly efficient chiral separation to isolate the desired (S)-enantiomer.
Caption: Proposed synthetic workflow for (S)-7-Methoxychroman-4-amine.
Protocol: Synthesis of 7-Methoxychroman-4-one (Precursor)
This protocol is adapted from established methods for chromone and chromanone synthesis.[3]
-
Reaction Setup: To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in a suitable solvent like DMF, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heating: Heat the mixture at over 100 °C for 10-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Allow the mixture to cool to room temperature. The intermediate precipitate is then dissolved in a solvent such as Dichloromethane (DCM), and concentrated hydrochloric acid (HCl) is added. The mixture is stirred at 40 °C for approximately 30 minutes until cyclization is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is transferred to a separatory funnel, extracted with DCM, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Final Product: The resulting crude residue is purified by column chromatography on silica gel to yield 7-Methoxychroman-4-one.[3]
Causality Behind Choices: DMF-DMA serves as both a reagent and solvent to form an enaminone intermediate. The subsequent acid-catalyzed intramolecular cyclization is a classic and efficient method for forming the chromanone ring system.
Protocol: Racemic Reductive Amination
This step converts the ketone precursor into a racemic mixture of the amine.
-
Reaction Setup: In a round-bottom flask, dissolve 7-Methoxychroman-4-one (1.0 eq) in methanol. Add ammonium acetate (10 eq) and stir until dissolved.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Workup: Basify the solution with aqueous NaOH to pH >10. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain crude racemic 7-Methoxychroman-4-amine.
Causality Behind Choices: Reductive amination is a highly effective method for converting ketones to amines. Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the iminium intermediate formed in situ, without significantly reducing the starting ketone. Ammonium acetate serves as the ammonia source.
Protocol: Chiral Resolution by Preparative HPLC
The separation of enantiomers is a critical step and is effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[4] Polysaccharide-based CSPs are particularly effective for separating chiral amines.[5][6]
-
System Setup:
-
Column: A polysaccharide-based CSP, such as an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine, 0.1%) is typically required to improve peak shape and prevent tailing of the amine.
-
Flow Rate: Optimized for the column dimensions (e.g., 10-20 mL/min for a preparative column).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Dissolve the crude racemic amine in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two separated enantiomeric peaks. The (S)-enantiomer will be one of the two peaks; its absolute configuration must be confirmed by other methods if not previously established.
-
Post-Processing: Combine the fractions containing the desired enantiomer and remove the solvent under reduced pressure to yield the enantiomerically pure product.
Causality Behind Choices: CSPs provide a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. The basic additive is crucial for amines as it deactivates acidic silanol groups on the silica support, ensuring symmetrical peak shapes and efficient separation.[7]
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the chemical structure, stereochemical identity, and purity of the final compound.
Caption: Standard analytical workflow for compound validation.
Spectroscopic Data (Predicted)
The following data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.[8][9]
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-7.2 | d | 1H | Ar-H (H5) |
| ~6.4-6.6 | dd | 1H | Ar-H (H6) |
| ~6.3-6.4 | d | 1H | Ar-H (H8) |
| ~4.2-4.4 | m | 1H | O-CH₂ |
| ~4.0-4.2 | m | 1H | O-CH₂ |
| ~3.9-4.1 | t | 1H | CH-NH₂ (H4) |
| 3.79 | s | 3H | OCH₃ |
| ~2.0-2.2 | m | 1H | CH₂ (H3) |
| ~1.8-2.0 | m | 1H | CH₂ (H3) |
| ~1.6 | br s | 2H | NH₂ |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160.0 | C7 |
| ~155.0 | C8a |
| ~128.0 | C5 |
| ~115.0 | C4a |
| ~107.0 | C6 |
| ~102.0 | C8 |
| ~65.0 | C2 |
| ~55.3 | OCH₃ |
| ~48.0 | C4 |
| ~35.0 | C3 |
Table: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300-3400 | N-H Stretch (amine) |
| 2850-3000 | C-H Stretch (aliphatic/aromatic) |
| 1600-1620 | C=C Stretch (aromatic) |
| 1250-1270 | C-O Stretch (aryl ether) |
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to confirm connectivity.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Use ESI-TOF (Electrospray Ionization - Time of Flight) to obtain a high-accuracy mass measurement.
-
Expected Result: The measured m/z for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of C₁₀H₁₄NO₂⁺ (180.1019), confirming the molecular formula.[9]
-
-
Chiral HPLC (Analytical):
-
Purpose: To determine the enantiomeric excess (e.e.) of the purified sample.
-
Method: Use the same column and mobile phase conditions as the preparative separation but on an analytical scale (e.g., 4.6 mm ID column, ~1 mL/min flow rate).
-
Validation: A pure sample should show a single peak at the retention time corresponding to the (S)-enantiomer.
-
Applications and Future Directions
The (S)-7-Methoxychroman-4-amine scaffold is a valuable starting point for the synthesis of more complex molecules in drug discovery. Its primary amine serves as a versatile handle for derivatization to explore structure-activity relationships (SAR). Potential applications include:
-
Scaffold for Library Synthesis: The amine can be readily acylated, alkylated, or used in reductive aminations to generate a diverse library of compounds for high-throughput screening.
-
Neurological and Cardiovascular Targets: The chroman core is found in compounds targeting various CNS and cardiovascular receptors. This molecule could serve as a key intermediate for novel agents in these therapeutic areas.
-
Asymmetric Synthesis: It can be used as a chiral building block, transferring its stereochemistry to a more complex final product.
Future research should focus on developing an efficient asymmetric synthesis to avoid the need for chiral resolution, which is often less atom-economical. Furthermore, screening (S)-7-Methoxychroman-4-amine and its derivatives against a panel of biological targets would be a logical next step to uncover its therapeutic potential.
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